Chitosan Trimer

説明

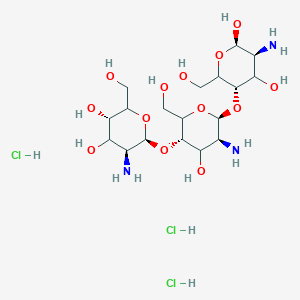

Chitosan Trimer is a useful research compound. Its molecular formula is C18H40Cl3N3O14 and its molecular weight is 628.8809. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Delivery and Therapeutic Systems : Chitosan-based materials, including Chitosan Trimer, are extensively used in designing new therapeutic systems and drug delivery mechanisms. These materials are appreciated for their biocompatibility, non-toxicity, and biodegradability, making them suitable for controlled drug release devices (Dash et al., 2011).

Enhancing Drug Absorption : Trimethyl Chitosan (TMC), a derivative of Chitosan, shows improved solubility and has been studied for its mucoadhesive properties and ability to enhance drug absorption, particularly useful in environments with varying pH levels (Mourya & Inamdar, 2009).

Gene Delivery Systems : this compound and its derivatives are being researched for their potential in gene delivery. For example, the N,N,N-trimethyl(TM)-chitosan/galactose conjugate has been evaluated for its efficiency in forming polyelectrolyte complexes with DNA and its cellular recognition ability (Murata et al., 1996).

Tissue Engineering : Chitosan and its derivatives are promising candidates for various tissue engineering applications due to their porous structure, gel-forming properties, and ease of chemical modification (Kim et al., 2008).

Antimicrobial and Antihypertensive Properties : Studies have found that Chitosan oligosaccharides, including trimers, have antimicrobial properties. Additionally, this compound specifically has shown ACE inhibitory and antihypertensive effects (Hong et al., 1998).

Nanoparticle Formation for Targeted Delivery : Chitosan-based nanoparticles, including those formed from trimethylated chitosan oligomers, have been investigated for targeted drug and gene delivery, demonstrating good transfection efficiency and minimal toxicity (Zheng et al., 2007).

Vaccine Delivery : Trimethyl Chitosan (TMC) has been studied for its potential as an adjuvant in vaccine delivery due to its high charge density and ability to enhance permeation (Malik et al., 2018).

作用機序

Target of Action

Chitosan Trimer, a derivative of the natural cationic polymer Chitosan, primarily targets bacterial cell membranes . It binds to teichoic acids, a component of the bacterial cell wall, and potentially extracts membrane lipids, predominantly lipoteichoic acid . This interaction is crucial for its antimicrobial activity .

Mode of Action

The interaction of this compound with its targets leads to a sequence of events that ultimately result in bacterial death . It exhibits a dose-dependent growth-inhibitory effect on bacteria . This interaction results in the permeabilization of the bacterial cell membrane to small cellular components, coupled with significant membrane depolarization .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with bacterial cells leads to multiple changes in the expression profiles of genes involved in the regulation of stress and autolysis, as well as genes associated with energy metabolism . The pattern of acetylation (PA) of Chitosan polymers influences their bioactivities, as their enzymatic degradation by sequence-dependent chitosan hydrolases present in the target tissues determines the type of oligomeric products and the kinetics of their production and further degradation .

Pharmacokinetics

This compound, being a biocompatible, non-toxic, and biodegradable biopolysaccharide , has unique pharmacokinetic properties. It has a high capacity to release the drug due to its cationic character and primary amino groups . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, leading to bacterial death . The bioactivities of Chitosan polymers are at least in part carried by the Chitosan oligomers produced from them, possibly through their interaction with pattern recognition receptors in target cells .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, its antimicrobial activity is higher against fungi than bacteria . In the field of agriculture, this compound acts as a biostimulant, increasing nutrient uptake efficacy and boosting plant yield .

生化学分析

Biochemical Properties

Chitosan Trimer plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The interaction of this compound with these biomolecules is influenced by its degree of polymerisation (DP) and fraction of acetylation (FA) . The pattern of acetylation (PA), i.e., the sequence of acetylated and non-acetylated residues along the linear polymer, is equally important .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with pattern recognition receptors in target cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzymatic degradation of this compound by sequence-dependent chitosan hydrolases present in the target tissues is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the bioactivities of this compound are carried by the chitosan oligomers produced from them, possibly through their interaction with pattern recognition receptors in target cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathways of this compound involve interactions with enzymes or cofactors

特性

IUPAC Name |

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H/t4?,5?,6?,7-,8-,9-,10+,11?,12?,13?,14+,15+,16+,17-,18-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVOJWIUUCPOIF-VMCMTGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Cl3N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743982 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117436-78-9 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Chitosan Trimer interact with Angiotensin I-Converting Enzyme (ACE) and what are the downstream effects?

A: this compound exhibits significant ACE inhibitory activity. [] While the exact mechanism of interaction at the molecular level is still under investigation, studies suggest that this compound acts as a competitive inhibitor, potentially by binding to the active site of ACE. [] This interaction effectively blocks the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. [] The resulting decrease in Angiotensin II levels leads to vasodilation and a subsequent reduction in blood pressure. []

- Reference: [] Lee, Y. K., Jeon, Y. J., Kim, S. K., & Kim, J. N. (2003). ACE inhibitory and antihypertensive effect of chitosan oligosaccharides in SHR. Carbohydrate polymers, 50(2), 121-126.

Q2: Can this compound interact with important drug carrier proteins in the blood?

A: Research indicates that this compound exhibits strong binding affinity for Human Serum Albumin (HSA). [] This interaction, driven by hydrogen bonding and hydrophobic interactions, points to HSA's potential role as a carrier for delivering this compound to target tissues within the body. [] Interestingly, studies show insignificant binding between this compound and α-1-glycoprotein (AGP), suggesting a degree of selectivity in its interaction with plasma proteins. []

- Reference: [] Jayakumar, R., Prabaharan, M., Reis, R. L., & Ramakrishna, S. (2011). Differential interactions and structural stability of chitosan oligomers with human serum albumin and α-1-glycoprotein. Journal of Materials Chemistry, 21(19), 6784-6793.

Q3: How is this compound produced using enzymatic methods?

A: this compound can be produced through the enzymatic hydrolysis of chitosan, a natural polysaccharide. This process utilizes chitosanases, enzymes that specifically cleave chitosan chains. Notably, certain Bacillus thuringiensis subspecies produce GH-8 family chitosanases capable of hydrolyzing chitosan into valuable chitosan oligomers, including this compound. [] This enzymatic approach holds promise for the controlled and efficient production of this compound and other chitosan oligomers with defined sizes. []

- Reference: [] Park, J. K., Shimono, K., Ochiai, N., Shibata, N., & Kumar, P. K. (2006). Identification and expression of GH-8 family chitosanases from several Bacillus thuringiensis subspecies. Journal of agricultural and food chemistry, 54(20), 7689-7694.

Q4: What computational methods have been used to study this compound?

A: Quantum ab initio calculations, specifically at the RHF/6-31G(d,p) level of theory, have been employed to investigate the interaction between this compound segments and Ascorbic Acid. [] These calculations provide valuable insights into the geometry of the most stable molecular structures and the characteristics of intermolecular interactions in the gas phase. [] Such computational approaches offer a cost-effective way to simulate and complement experimental studies, especially when experimental techniques are prohibitively expensive. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。